5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-4-3-5-12(20)6-11/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPFLXBQBNYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8,9-Dimethoxyquinazolin-2(1H)-one
The quinazolinone scaffold is prepared from 3,4-dimethoxyanthranilic acid through a cyclization reaction with urea or phosgene. For instance, heating 3,4-dimethoxyanthranilic acid with urea at 180°C for 6 hours yields 8,9-dimethoxyquinazolin-2(1H)-one in 75–80% yield. Alternative methods employ phosgene gas in dichloromethane under reflux, achieving comparable yields but requiring stringent safety protocols.
Imidazo Ring Annulation
The imidazo[1,2-c]quinazolinone system is constructed via a copper-catalyzed cyclization. As demonstrated in recent studies, treating 8,9-dimethoxyquinazolin-2(1H)-one with 2-bromo-1-(3-chlorophenyl)ethan-1-one in the presence of CuI (0.2 mmol) and K2CO3 (2.0 mmol) in DMF at 150°C for 2 hours facilitates annulation. This step proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, followed by intramolecular cyclization to form the imidazo ring. The reaction is typically monitored by TLC, with purification via column chromatography (ethyl acetate/hexane, 15% v/v) yielding the intermediate 5-bromo-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one in 62–68% yield.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF and DMSO enhance copper-mediated thiolation yields (65–72%) compared to THF (50–55%). Elevated temperatures (120–150°C) are critical for overcoming activation barriers in cyclization and coupling steps.
Catalytic Systems
Copper(I) iodide outperforms palladium catalysts in C–S bond formation, minimizing undesired homocoupling byproducts. The addition of 1,10-phenanthroline as a ligand stabilizes the copper center, improving turnover frequency by 40%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30, 1.0 mL/min) reveals a single peak at Rt = 6.72 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Copper-catalyzed thiolation | 72 | 98 | High efficiency, minimal byproducts | Requires toxic DMSO solvent |
| SNAr thiolation | 63 | 95 | Mild conditions | Lower yield, longer reaction time |
Chemical Reactions Analysis
5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and acts as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Investigations into its mechanism of action reveal that it can inhibit specific enzymes involved in cell proliferation. The compound has been noted for inducing apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Medicinal Applications
The therapeutic potential of 5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is being explored for:
- Cancer Treatment : Ongoing research aims to evaluate its efficacy as a treatment option for various cancers due to its ability to target cancer cell pathways.
- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.
Case Studies
Several studies have documented the efficacy and applications of this compound:
- Antibacterial Study : A study published in GSC Biological and Pharmaceutical Sciences evaluated the antibacterial activity against Klebsiella pneumoniae and Bacillus species, demonstrating significant inhibition at low concentrations .
- Anticancer Research : Research focusing on its effects on cancer cell lines has shown promising results regarding its ability to induce apoptosis and inhibit tumor growth .
Mechanism of Action
The mechanism of action of 5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Comparison with Similar Compounds
5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: This compound has a similar structure but with a benzyl group instead of a chlorobenzyl group.
5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: This variant includes a cyclohexylmethyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, alongside relevant case studies and research findings.
- Molecular Formula : C22H22ClN3O3S
- Molecular Weight : 443.95 g/mol
- CAS Number : 1031798-92-1
Antibacterial Activity
Research indicates that compounds within the quinazoline family, including this compound, exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Methicillin-resistant S. aureus (MRSA) | 0.98 μg/mL |
| Escherichia coli | Inactive |
The compound demonstrated a low MIC against MRSA, indicating its potential as an antibacterial agent .
Antifungal Activity
The antifungal properties of the compound were also assessed against Candida albicans. The results showed moderate activity with a minimum fungicidal concentration (MFC) ranging from 7.80 to 62.50 µg/mL for various derivatives of quinazoline .
Cytotoxicity
Cytotoxicity studies revealed that several synthesized compounds related to this class exhibited significant antiproliferative effects against cancer cell lines. Notably:
| Compound | IC50 (μM) |
|---|---|
| This compound | <10 μM |
| Other derivatives | Varies (less than 10 μM for some) |
These findings suggest a preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and thereby affecting cellular processes. The unique structural features of the compound enable it to fit into specific binding sites within these targets, potentially inhibiting or activating critical biological pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI evaluated various quinazolinone derivatives for their antimicrobial activity. The results highlighted that compounds similar to this compound exhibited promising results against both bacterial and fungal pathogens .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of quinazoline derivatives on different cancer cell lines. The study found that certain derivatives displayed significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .
Q & A
Q. Troubleshooting :
- If sulfonyl by-products dominate, reduce H₂O₂ equivalents or shorten reaction time .
- For low yields in chlorination, increase POCl₃ stoichiometry or use catalytic Lewis acids .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Scenario : Discrepancies between NMR and X-ray data (e.g., unexpected proton splitting or bond lengths).
Methodology :
Dynamic effects analysis : Check for tautomerism or rotational barriers (e.g., sulfanyl vs. sulfonyl configurations) using variable-temperature NMR .
Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .
Crystallographic refinement : Re-examine X-ray data for disorder or thermal motion artifacts; apply restraints to H-atom positions .
Example : In triazoloquinazoline derivatives, planar ring systems may exhibit unexpected π-π stacking in XRD, altering apparent bond angles .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Answer:
Adopt a tiered approach from Project INCHEMBIOL :
Physicochemical profiling :
- Determine logP (octanol-water partition coefficient) via HPLC to predict bioaccumulation.
- Measure hydrolysis half-life at varying pH (5–9) to assess aqueous stability.
Biotic/abiotic degradation :
- Use LC-MS/MS to identify transformation products in soil/water matrices.
- Conduct microbial assays (e.g., OECD 301F) to quantify biodegradation rates.
Ecotoxicology :
- Perform Daphnia magna acute toxicity tests (EC₅₀) .
- Evaluate genotoxicity via Ames test or comet assay.
Data integration : Model environmental distribution using fugacity-based tools (EPI Suite) .
Advanced: How to design experiments for analyzing reaction by-products and mechanistic pathways?
Answer:
Experimental design :
By-product isolation : Use preparative HPLC or column chromatography to separate minor components (e.g., sulfonyl derivatives) .
Mechanistic probes :
- Isotope labeling (e.g., ³⁵S-labeled sulfanyl groups) to track substitution pathways .
- Kinetic studies under varying temperatures to deduce activation energy (Arrhenius plots).
Spectroscopic monitoring :
- In-situ IR spectroscopy to detect intermediates (e.g., sulfenic acid formation during oxidation) .
Case study : Chlorination of 2-(methylsulfanyl)triazoloquinazoline yielded a chlorinated derivative as the major product, with sulfonyl by-products forming only after prolonged oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
